

Preclinical Profile of Ternatumoside II: A Comparative Meta-Analysis

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Compound of Interest		
Compound Name:	Ternatumoside II	
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Shanghai, China – November 18, 2025 – A comprehensive meta-analysis of available preclinical data on **Ternatumoside II**, a flavonoid glycoside isolated from Rhodiola crenulata, reveals its potential as a notable antioxidant and an immunomodulatory agent. This guide synthesizes the current, albeit limited, in vitro findings to offer researchers, scientists, and drug development professionals a comparative overview of its activities.

Summary of Quantitative Data

To date, the preclinical investigation of **Ternatumoside II** has been focused on its radical-scavenging and immunomodulatory properties. The quantitative data from the primary study is summarized below, with ascorbic acid included as a standard for comparison in antioxidant assays.

Compound	DPPH Radical Scavenging IC50 (μΜ)	ABTS Radical Scavenging IC50 (µM)	IFN-y Production Stimulation
Ternatumoside II	260.5	320.2	Moderate
Ascorbic Acid (Vitamin C)	35.2	25.6	Not Reported



In Vitro Biological Activities

Ternatumoside II has demonstrated noteworthy radical-scavenging capabilities in initial in vitro studies.[1] In the 2,2-diphenyl-1-picryhydrazyl (DPPH) and 2,2'-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, **Ternatumoside II** exhibited IC50 values of 260.5 μ M and 320.2 μ M, respectively.[1] While these values indicate a lower potency compared to the well-established antioxidant ascorbic acid, they establish a baseline for its antioxidant potential.

Furthermore, **Ternatumoside II** was found to moderately stimulate the expression of Interferon-gamma (IFN-γ), suggesting a potential role in modulating immune responses.[1] The precise mechanism and signaling pathway for this immunomodulatory effect have not yet been elucidated in the available literature.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the preclinical evaluation of **Ternatumoside II**.

DPPH Radical Scavenging Assay

The antioxidant activity of **Ternatumoside II** was assessed by its ability to scavenge the stable DPPH free radical. The experimental procedure was as follows:

- A solution of DPPH in methanol (0.1 mM) was prepared.
- Various concentrations of **Ternatumoside II** were added to the DPPH solution.
- The mixture was incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solution was measured at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity was calculated, and the IC50 value was determined.

ABTS Radical Scavenging Assay



The ABTS assay further confirmed the antioxidant capacity of **Ternatumoside II**. The protocol involved:

- An ABTS radical cation (ABTS*+) solution was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- The ABTS•+ solution was diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Different concentrations of Ternatumoside II were mixed with the diluted ABTS•+ solution.
- After a 6-minute incubation period at room temperature, the absorbance was measured at 734 nm.
- The percentage of ABTS++ scavenging was calculated to determine the IC50 value.

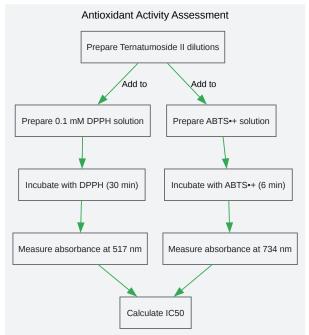
IFN-y Production Assay

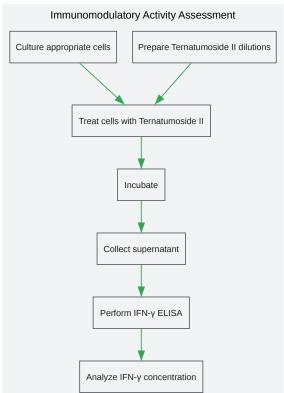
The immunomodulatory effect of **Ternatumoside II** was evaluated by its ability to induce IFN-y production. The experimental workflow is detailed below:

- The specific cell line used for this assay is not detailed in the primary literature.
- Cells were cultured under standard conditions.
- Ternatumoside II was added to the cell culture at various concentrations.
- After an appropriate incubation period, the cell supernatant was collected.
- The concentration of IFN-y in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
- The level of stimulation was categorized based on the observed increase in IFN-y
 concentration compared to a negative control.

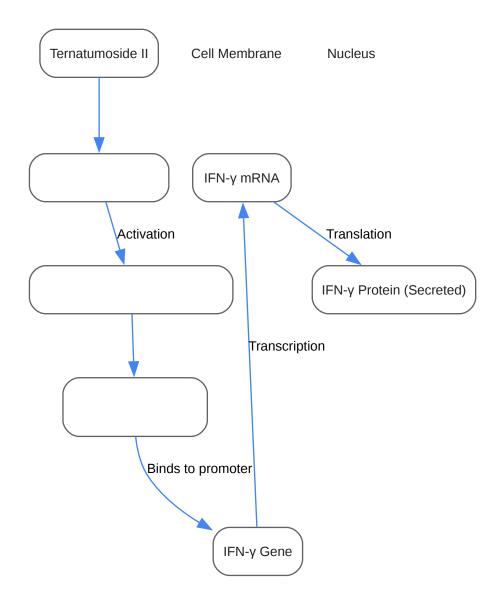
Visualizations Experimental Workflow for In Vitro Bioassays











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References



- 1. Phenolic Compounds from the Roots of Rhodiola crenulata and Their Antioxidant and Inducing IFN-y Production Activities PubMed [pubmed.ncbi.nlm.nih.gov]
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